3,4-dichloro-6-nitro-2H-indazole

Medicinal Chemistry Lipophilicity Optimization Kinase Inhibitor Design

This scaffold's orthogonal 3,4-dichloro and 6-nitro groups enable a unique two-step sequence—Suzuki coupling at C3/C4 then nitro reduction—to rapidly assemble Type II kinase pharmacophores. With a cLogP of ~3.2 (1.4 log units higher than 6-nitroindazole), it enhances BBB penetration without post-hoc lipophilic modifications. The para-nitro-activated C4 position enables clean SNAr chemistry for SAR library generation, avoiding costly regioisomer synthesis. Procure this bifunctional intermediate to accelerate your medicinal chemistry program.

Molecular Formula C7H3Cl2N3O2
Molecular Weight 232.02 g/mol
CAS No. 885520-08-1
Cat. No. B1629674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-6-nitro-2H-indazole
CAS885520-08-1
Molecular FormulaC7H3Cl2N3O2
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H3Cl2N3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11)
InChIKeyKPIGSQZATGPGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-6-nitro-2H-indazole (CAS 885520-08-1): A Dual-Functional Indazole Scaffold for Targeted Kinase Library Synthesis


3,4-Dichloro-6-nitro-2H-indazole (CAS 885520-08-1) is a synthetic indazole derivative with the molecular formula C7H3Cl2N3O2 and a monoisotopic mass of 230.96 Da [1]. It is distinguished by the presence of both electron-withdrawing nitro (6-position) and chloro (3,4-positions) substituents on the bicyclic ring system . This specific substitution pattern confers a predicted high lipophilicity (cLogP ~3.2) and unique orthogonal reactivity, making it a highly efficient intermediate for generating focused compound libraries in medicinal chemistry, rather than a generic screening hit.

Why Indazole Analogs Cannot Substitute for 3,4-Dichloro-6-nitro-2H-indazole in Bifunctional Probe Synthesis


Generic substitution of 3,4-dichloro-6-nitro-2H-indazole with standard mono-substituted indazoles like 6-nitroindazole (CAS 7597-18-4) or 3,4-dichloroindazole (CAS 1388065-23-3) is chemically invalid for advanced synthetic strategies. 6-Nitroindazole lacks the 3,4-dichloro handle, which is critical for achieving a predicted lipophilicity increase of over 1.5 log units (cLogP ~1.8 vs ~3.2), directly impairing target engagement in hydrophobic binding pockets . Conversely, 3,4-dichloroindazole lacks the 6-nitro group, which serves as the sole efficient precursor for generating a para-substituted aniline via reduction, a key pharmacophore in type II kinase inhibitors [1]. The unique, verifiable advantage of this compound is its orthogonal, bifunctional architecture.

Quantitative Differentiation of 3,4-Dichloro-6-nitro-2H-indazole from Closest Analogs


Enhanced Lipophilicity: cLogP Comparison with 6-Nitroindazole

The presence of two chlorine atoms and a nitro group in 3,4-dichloro-6-nitro-2H-indazole dramatically increases its predicted lipophilicity compared to the common building block 6-nitroindazole. This is a quantitative, structure-based differentiator for CNS and membrane-targeting programs. The target compound's cLogP is computed at approximately 3.2, compared to 1.8 for 6-nitroindazole . This difference of 1.4 log units translates to a theoretical >25-fold increase in partition coefficient (P), significantly enhancing passive membrane permeability and potential for blood-brain barrier penetration .

Medicinal Chemistry Lipophilicity Optimization Kinase Inhibitor Design

Orthogonal Functional Group Utility: A Dual-Handle Reactive Core

3,4-Dichloro-6-nitro-2H-indazole is unique in enabling dual, orthogonal functionalization. The 6-nitro group is exclusively reducible to a primary amine (a hydrogen bond donor/acceptor), while the C3- and C4-chloro substituents are independently reactive in subsequent SNAr or cross-coupling reactions [1]. This contrasts sharply with 3,4-dichloroindazole, which cannot be orthogonally functionalized via amine formation, and 6-nitroindazole, which offers no halogen handle. The measured density of 1.8±0.1 g/cm³ and predicted polar surface area (PSA) of ~74 Ų provide quantitative solid-state and solubility handles for formulation .

Synthetic Chemistry Library Synthesis Cross-Coupling

Proximity-Driven SNAr Selectivity: C4 Substitution Enhancement

The 1,2-relationship of the 4-chloro and 6-nitro substituents in 3,4-dichloro-6-nitro-2H-indazole creates a verifiable and specific enhancement for nucleophilic aromatic substitution (SNAr) at the C4 position, due to the strong electron-withdrawing para-nitro activation [1]. This is in direct contrast to the commonly available isomer 3,5-dichloro-6-nitroindazole, where the chloro group is meta to the nitro group, rendering it significantly less activated for SNAr. The measured monoisotopic mass of 230.96 Da and molecular formula C7H3Cl2N3O2 confirm this specific connectivity .

Medicinal Chemistry Reaction Selectivity Isomer Differentiation

Optimal Procurement Scenarios for 3,4-Dichloro-6-nitro-2H-indazole Based on Quantitative Evidence


Rapid Construction of Type II Kinase Inhibitor Libraries

The orthogonal bifunctionality of this scaffold directly supports the rapid synthesis of type II kinase inhibitor pharmacophores. A library chemist can first use the 3-chloro or 4-chloro handle for a Suzuki coupling to introduce a hydrophobic 'tail' group (leveraging the scaffold's high cLogP of ~3.2 ), and subsequently reduce the 6-nitro group to an aniline for amide coupling with a hinge-binding moiety. This two-step sequence is not achievable with the simpler, cheaper 3,4-dichloroindazole or 6-nitroindazole alone.

Synthesis of CNS-Penetrant Probe Molecules

For programs targeting neurological disorders where passive blood-brain barrier penetration is critical, the calculated 1.4 log unit enhancement in lipophilicity over 6-nitroindazole provides a data-driven rationale for selecting this scaffold. It serves as a superior, more lipophilic starting point for fragment-based drug discovery, reducing the need for post-hoc lipophilic modifications that can increase molecular weight and toxicity risk.

Site-Selective C4 Functionalization Studies

Research groups investigating structure-activity relationships (SAR) around the solvent-exposed region of a kinase hinge binder should procure this compound specifically for the predicted high reactivity of its C4 position. The para-nitro activation enables clean C4-SNAr chemistry [1], allowing a single starting material to generate a panel of C4-substituted analogs. This avoids the procurement and reaction optimization costs associated with synthesizing multiple individual regioisomers.

Quote Request

Request a Quote for 3,4-dichloro-6-nitro-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.